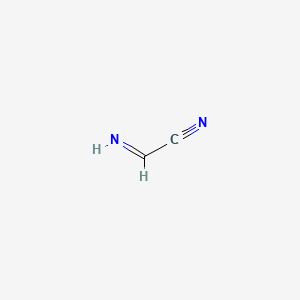

Iminoacetonitrile

Description

Properties

CAS No. |

1726-32-5 |

|---|---|

Molecular Formula |

C2H2N2 |

Molecular Weight |

54.05 g/mol |

IUPAC Name |

methanimidoyl cyanide |

InChI |

InChI=1S/C2H2N2/c3-1-2-4/h1,3H |

InChI Key |

LAVVSPWGGHZKLI-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Iminoacetonitrile: A Fundamental Properties Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminoacetonitrile (C₂H₂N₂), a key intermediate in prebiotic chemistry and a molecule of significant interest in organic synthesis, is the simplest iminonitrile. As the dimer of hydrogen cyanide (HCN), it represents a critical step in the formation of more complex molecules, including purines and amino acids.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectroscopic data, synthesis, and reactivity. Due to the limited availability of experimental data, some of the presented information is based on theoretical predictions and computational studies. The transient and reactive nature of this compound has made its direct experimental characterization challenging.[2][4]

Chemical and Physical Properties

This compound is a small, polar molecule. While extensive experimental data on its physical properties is scarce, several computational studies have provided predictions. It is important to note that this compound is known to be unstable and polymerizes at temperatures above -40°C.[5]

| Property | Value | Source |

| IUPAC Name | methanimidoyl cyanide | [6] |

| Synonyms | C-cyanomethanimine | [1][2] |

| CAS Number | 1726-32-5 | [6] |

| Molecular Formula | C₂H₂N₂ | [6] |

| Molecular Weight | 54.05 g/mol | [6] |

| Boiling Point | 34.3 °C (Predicted) | |

| Melting Point | Data Not Available | |

| Density | 0.9 g/cm³ (Predicted) | |

| Solubility | Data Not Available | |

| pKa | Data Not Available | |

| Flash Point | -25.5 °C (Predicted) |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, it has been characterized in the gas phase and in argon matrices by various spectroscopic methods.[1][2] The following information is based on citations from the literature. For precise peak assignments and spectral data, consultation of the original research articles is highly recommended.

Infrared (IR) Spectroscopy

This compound has been identified and characterized by its IR spectrum in an argon matrix.[6] The E- and Z-forms of the molecule were distinguished based on their vibrational frequencies. For detailed vibrational mode assignments, the work of Wentrup and colleagues should be consulted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry has been used to characterize this compound, confirming its molecular weight and fragmentation patterns.[5]

Synthesis and Reactivity

Synthesis

The primary route to this compound is the dimerization of hydrogen cyanide (HCN).[1][2][3][4] This reaction is of significant interest in astrochemical and prebiotic chemistry, as it represents a key step in the chemical evolution toward more complex organic molecules.[1][2][3][4]

Experimental Protocol for Synthesis (General Description):

-

From Pyrolysis of Cyanoformamide (B1595522) Salts: this compound has been generated by the pyrolysis of cyanoformamide salts. This method is suitable for generating the molecule for spectroscopic characterization in the gas phase or in matrix isolation studies.[1]

-

From Azidoacetonitrile Photolysis: Photolysis of azidoacetonitrile in an argon matrix has also been used to produce and trap this compound for IR spectroscopic studies.[7]

Reactivity and Signaling Pathways

This compound is a highly reactive molecule and a crucial intermediate in HCN polymerization.[1][4] It is considered a precursor to a variety of biologically relevant molecules, including the HCN tetramer diaminomaleonitrile, and ultimately, purines like adenine.[1][2]

The base-catalyzed dimerization of HCN to form this compound is a key mechanistic step. The reaction proceeds through the nucleophilic attack of a cyanide anion on a molecule of HCN.[3]

The formation of this compound is considered a potential rate-determining step in the overall polymerization of HCN.[1][3]

Toxicology and Safety

There is a significant lack of publicly available toxicological data specifically for this compound (CAS 1726-32-5). No specific LD50 or detailed toxicity reports have been identified. Safety data sheets for the related compounds aminoacetonitrile (B1212223) and iminodiacetonitrile (B147120) indicate that they are harmful if swallowed, in contact with skin, or if inhaled.[8][9][10][11] Given its close structural relationship to hydrogen cyanide and other nitriles, it should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment, including gloves and eye protection. It is expected to be highly toxic.

Conclusion

This compound is a molecule of fundamental importance in understanding the origins of life and as a reactive intermediate in organic synthesis. Despite its significance, a comprehensive experimental characterization of its properties remains challenging due to its inherent instability. This guide consolidates the available information, highlighting the reliance on computational data for some of its physical properties and the need for consulting primary literature for detailed spectroscopic and synthesis protocols. The absence of toxicological data underscores the need for extreme caution when handling this compound. Further research into the experimental determination of its fundamental properties and a thorough toxicological evaluation is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.chalmers.se [research.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. 628-87-5 CAS MSDS (Iminodiacetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, an HCN dimer; I.R. identification in an argon matrix - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. AMINOACETONITRILE - Safety Data Sheet [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Iminodiacetonitrile CAS#: 628-87-5 [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Iminoacetonitrile: Structure, Synthesis, and Prebiotic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminoacetonitrile (HN=CHCN), a molecule of significant interest in prebiotic chemistry and astrobiology, serves as a crucial intermediate in the formation of essential biomolecules. This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS number, and detailed spectroscopic data. It delves into the primary synthetic routes, with a focus on the dimerization of hydrogen cyanide (HCN), and outlines its pivotal role in the prebiotic synthesis of purines, such as adenine (B156593). This document presents quantitative data in structured tables, details experimental methodologies, and provides visualizations of key chemical pathways to facilitate a deeper understanding for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is a simple yet highly reactive organic compound. Its fundamental properties are summarized below.

CAS Number: 1726-32-5[1]

Chemical Structure:

-

Molecular Formula: C₂H₂N₂

-

SMILES: C(=N)C#N

-

InChI Key: LAVVSPWGGHZKLI-UHFFFAOYSA-N

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Weight | 54.05 g/mol | --INVALID-LINK-- |

| Appearance | Unstable, polymerizes rapidly above 233 K | [2] |

| State at STP | Gas (predicted) |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Although it is a reactive species, it has been characterized in the gas phase and in argon matrices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A study has reported the characterization of this compound by ¹H and ¹³C NMR spectroscopy, revealing its tendency to polymerize rapidly in solution above -40°C.[2]

Infrared (IR) Spectroscopy:

This compound has been identified by its infrared spectrum in an argon matrix.[3]

Mass Spectrometry:

Mass spectrometry has been utilized to characterize this compound, confirming its molecular weight and fragmentation patterns.[2]

Synthesis of this compound

The primary and most studied route for the formation of this compound is the dimerization of hydrogen cyanide (HCN). This process is considered a key step in prebiotic chemical evolution.[2]

Base-Catalyzed Dimerization of Hydrogen Cyanide

Reaction: 2 HCN → HN=CHCN

Mechanism: The formation of this compound from liquid HCN is understood to be a base-catalyzed process. The reaction proceeds via a nucleophilic attack of a cyanide anion on a neutral HCN molecule, followed by a proton transfer.[2] Computational studies using steered ab initio molecular dynamics have elucidated a concerted mechanism where the carbon-carbon bond formation and proton transfer occur simultaneously.[2]

Experimental Protocol: Computational Simulation of HCN Dimerization

The following protocol is based on the computational study of base-catalyzed this compound formation in liquid HCN:[3]

-

System Setup: A cubic simulation box with periodic boundary conditions is prepared, containing liquid hydrogen cyanide at a density that reproduces experimental values at a given temperature (e.g., 278 K). A cyanide anion is introduced to catalyze the reaction.

-

Molecular Dynamics Simulation: The system is propagated using an NVT ensemble with a suitable time step (e.g., 0.5 fs). A thermostat is used to maintain the temperature.

-

Steered Dynamics: To explore the reaction pathway, steered molecular dynamics or metadynamics simulations are employed. This involves defining collective variables that describe the progress of the reaction, such as the distance between the reacting carbon atoms and the proton transfer distance.

-

Free Energy Landscape: The simulation data is used to construct the free-energy landscape of the reaction, which allows for the identification of the transition state and the calculation of the activation barrier.

-

Kinetic Analysis: The calculated activation barrier is used in conjunction with transition state theory (e.g., the Eyring equation) to estimate the reaction rate constant.

Logical Relationship of HCN Dimerization

Caption: Base-catalyzed dimerization of HCN to form this compound.

Role in Prebiotic Chemistry: The Pathway to Adenine

This compound is a cornerstone molecule in theories of the origin of life, acting as a direct precursor to more complex biomolecules, most notably the purine (B94841) nucleobase adenine.[4][5] The formation of adenine from five molecules of hydrogen cyanide is a well-studied prebiotic pathway.

Step-by-Step Synthesis of Adenine from HCN

The overall reaction is: 5 HCN → C₅H₅N₅ (Adenine)

The currently accepted mechanism involves the following key steps, starting from the formation of this compound:[4][5]

-

Formation of this compound (HCN Dimer): 2 HCN → HN=CHCN

-

Formation of Aminomalononitrile (B1212270) (HCN Trimer): this compound reacts with another molecule of HCN. HN=CHCN + HCN → NC-CH(NH₂)-CN

-

Formation of Diaminomaleonitrile (B72808) (HCN Tetramer): This step is a point of divergence in proposed mechanisms. One pathway involves the reaction of aminomalononitrile with HCN. Another suggests the dimerization of this compound. A key intermediate often cited is diaminomaleonitrile (DAMN).

-

Formation of 4-Aminoimidazole-5-carbonitrile (AICN): DAMN can undergo photoisomerization to form AICN, which is a crucial precursor to adenine due to its structural similarity.[4]

-

Final Ring Closure to Form Adenine: AICN reacts with a fifth molecule of HCN (or a derivative like formamidine) to form adenine.[4][5] This final cyclization step is considered the rate-limiting step in the overall synthesis.[4]

Prebiotic Synthesis Pathway of Adenine from HCN

Caption: Prebiotic pathway from Hydrogen Cyanide to Adenine.

Significance in Drug Development

While this compound itself is too reactive for direct therapeutic use, its chemistry and the pathways it participates in are relevant to drug development professionals. The study of nitrile-containing compounds is an active area of medicinal chemistry. Understanding the reactivity of simple nitriles like this compound can provide insights into the metabolic stability and potential reactivity of more complex nitrile-containing drug candidates. Furthermore, the prebiotic pathways involving this compound highlight the versatility of the nitrile group in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Conclusion

This compound is a molecule of fundamental importance, bridging simple prebiotic molecules with the complex building blocks of life. Its synthesis from hydrogen cyanide and its subsequent reactions to form purines provide a plausible pathway for the chemical origins of genetic material. For researchers and drug development professionals, the study of this compound offers valuable insights into the reactivity of nitriles and the construction of complex organic molecules. Further experimental characterization of this transient species will undoubtedly continue to illuminate its role in both prebiotic chemistry and modern synthetic applications.

References

- 1. Mechanisms of prebiotic adenine synthesis from HCN by oligomerization in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Discovery and history of iminoacetonitrile

An In-depth Technical Guide to the Discovery and History of Iminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HN=CHCN), the most stable dimer of hydrogen cyanide (HCN), is a cornerstone molecule in prebiotic chemistry and astrochemistry. First hypothesized in the mid-20th century as a critical intermediate in the abiotic synthesis of biomolecules, its existence and central role have since been substantiated by experimental and computational studies. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its formation mechanisms, its pivotal role as a precursor to purines and amino acids, and the experimental and computational methodologies used to study it. Quantitative data are summarized, and key chemical pathways are visualized to offer a detailed resource for researchers in chemistry, chemical biology, and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the quest to understand the origins of life. In the 1960s, pioneering researchers sought to explain how the fundamental building blocks of life, such as amino acids and nucleobases, could have formed on a prebiotic Earth. Hydrogen cyanide (HCN), a simple and abundant molecule thought to be present on the early Earth and observed in various astrophysical environments, was identified as a key starting material.[1][2][3]

A long-standing hypothesis, first put forth by researchers such as Joan Orò and Theodor Völker, and later solidified by the extensive work of James Ferris and Leslie Orgel, posited that the polymerization of HCN in aqueous solutions was a plausible pathway to these biomolecules.[2][3] They proposed that the first crucial step in this polymerization cascade was the dimerization of HCN to form this compound.[1][2] This dimer was identified as the rate-determining intermediate in the formation of more complex oligomers, such as the HCN tetramer, diaminomaleonitrile (B72808), a direct precursor to adenine (B156593).[1][2][4]

While its transient nature made direct isolation from these early polymerization experiments challenging, this compound was later generated by pyrolysis of cyanoformamide (B1595522) salts and thoroughly characterized in the gas phase and within inert argon matrices.[1] Its detection in interstellar molecular clouds, such as Sagittarius B2, further underscored its ubiquity and importance in the chemical evolution of the cosmos.[1]

Formation of this compound: Mechanisms and Pathways

The formation of this compound from hydrogen cyanide can proceed through several pathways, with the most studied being the base-catalyzed mechanism in the liquid phase.

Base-Catalyzed Dimerization in Liquid Phase

In aqueous or neat liquid HCN solutions, the dimerization is known to be base-catalyzed and proceeds efficiently at alkaline pH values (typically 8-10).[5] Modern computational studies, utilizing ab initio molecular dynamics, have elucidated this process as a concerted mechanism.[1][2] The reaction involves a nucleophilic attack by a cyanide anion (CN⁻) on the carbon atom of a neutral HCN molecule, occurring concurrently with a proton transfer from a second HCN molecule to the nitrogen of the nascent dimer.[1][2] This regenerates the cyanide catalyst, allowing the cycle to continue.

The overall reaction is: 2 HCN ⇌ HN=CHCN

dot

Caption: Base-catalyzed formation of this compound from HCN.

This mechanism is consistent with experimental observations that the rate of HCN polymerization is quadratic in total cyanide concentration, indicating that the dimerization is the rate-determining step.[2]

Role in Prebiotic Synthesis

This compound is a critical nexus in prebiotic chemistry, serving as the gateway from simple C1 chemistry (HCN) to more complex and biologically relevant molecules, including purines, pyrimidines, and amino acids.[1]

Its central role stems from the reactivity of its imine (C=N) and nitrile (C≡N) functional groups, which allows for subsequent additions of HCN and other small molecules.

dot

Caption: Role of this compound in prebiotic synthetic pathways.

-

To Purines: this compound reacts with another molecule of HCN to form aminomalononitrile (the HCN trimer).[2] This trimer can then react further to produce the stable tetramer, diaminomaleonitrile (DAMN).[2] DAMN is a key precursor that, through photochemical rearrangement and subsequent reactions, leads to the formation of aminoimidazole carbonitrile (AICN), which can be readily converted to purines like adenine and guanine.[4][6]

-

To Amino Acids: The hydrolysis of HCN polymers, which are formed through the continued reaction of this compound and its downstream products, has been shown to yield a variety of amino acids, including glycine and alanine.[6][7]

Quantitative Data

Recent computational studies have provided valuable quantitative insights into the formation of this compound.

Table 1: Thermodynamic and Kinetic Parameters for this compound Formation

Data from ab initio molecular dynamics simulations of base-catalyzed dimerization in liquid HCN at 278 K.

| Parameter | Value | Source |

| Thermodynamics | ||

| Gibbs Free Energy of Reaction (ΔG) | -7.1 ± 0.8 kcal/mol | [1][8] |

| Reaction Energy (ΔE) | -1.4 ± 0.8 kcal/mol | [8] |

| Kinetics | ||

| Activation Barrier (Gibbs Free Energy) | 21.8 ± 1.2 kcal/mol | [8] |

| Estimated Reaction Time Scale (at 278 K) | Days | [1][9] |

Table 2: Spectroscopic Data (Reference)

Direct spectroscopic data for this compound is sparse in literature due to its reactivity. The data below is for the related, stable molecule acetonitrile (B52724) (CH₃CN) for reference purposes.

| Spectroscopic Method | Peak Position | Assignment | Source |

| Infrared (IR) | ~2252 cm⁻¹ | C≡N stretch | [10] |

| Infrared (IR) | ~2941 cm⁻¹ | CH₃ symmetric stretch | [10] |

| Infrared (IR) | ~1375 cm⁻¹ | CH₃ symmetric deformation | [10] |

Experimental and Computational Protocols

Historical Experimental Conditions for HCN Polymerization

The foundational experiments by Ferris, Orgel, and others established the general conditions required for HCN to polymerize, a process in which this compound is the first step. While a specific protocol for the isolation of the unstable this compound is not well-documented from this era, the reaction conditions are well-established.

-

Reactants: Aqueous solutions of hydrogen cyanide (HCN) or its salts (e.g., KCN, NaCN).

-

Concentration: HCN concentrations must be greater than 0.01 M to favor polymerization over hydrolysis.[5][6]

-

pH: The reaction is base-catalyzed and proceeds efficiently at a pH between 8 and 10, often adjusted with ammonia.[5]

-

Temperature: Polymerization occurs over a wide temperature range, from freezing conditions (-22°C) up to 100°C.[2][6] Concentrating HCN by freezing the aqueous solution was shown to be a particularly effective method for promoting the reaction from initially dilute solutions.[2]

-

Analysis: Products were typically analyzed using paper chromatography and UV-Vis spectroscopy to measure the formation of oligomers like diaminomaleonitrile (which has a characteristic absorption at 296 mμ).[2]

Modern Computational Protocol: Ab Initio Molecular Dynamics

Modern understanding of the this compound formation mechanism has been greatly advanced by computational chemistry. The following outlines a typical workflow based on the work of Sandström and Rahm (2021).

dot

Caption: Workflow for simulating this compound formation.

-

System Setup: A simulation box is created with a defined number of HCN molecules and a single cyanide anion to replicate the density of liquid HCN at a specific temperature (e.g., 278 K). Periodic boundary conditions are applied.[3]

-

Simulation Engine: A quantum mechanics/molecular mechanics (QM/MM) code like CP2K is used. The level of theory is specified (e.g., PBE functional with a DZVP basis set).[3]

-

Dynamics: The system is propagated in an NVT ensemble (constant number of particles, volume, and temperature). Steered molecular dynamics or metadynamics is employed to explore the reaction pathway from reactants to products.[1]

-

Analysis: The transition state is identified. Umbrella sampling along the reaction coordinate is then used to construct a free-energy landscape, from which the activation barrier and overall reaction thermodynamics are calculated.[1][8]

Conclusion and Future Outlook

The discovery of this compound marked a pivotal moment in prebiotic chemistry, providing a mechanistic link between the simple, abundant molecule HCN and the complex building blocks of life. Initially a hypothesis, its role as the foundational dimer in HCN polymerization is now strongly supported by decades of experimental and computational work. It stands as a testament to how complex biological structures can emerge from simple chemical reactivity under plausible prebiotic conditions.

For researchers in drug development, the chemistry of nitriles and imines, exemplified by this compound, remains highly relevant. These functional groups are prevalent in pharmacologically active molecules, and understanding their fundamental reactivity, stability, and synthetic pathways can inform the design of novel therapeutics and synthetic routes. Future research will likely continue to explore the reactivity of this compound on mineral surfaces and in diverse solvent systems to further refine our understanding of its role in the origins of life and its potential applications in modern synthetic chemistry.

References

- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.chalmers.se [research.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Simple Organics and Biomonomers Identified in HCN Polymers: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies in prebiotic synthesis. II. Synthesis of purine precursors and amino acids from aqueous hydrogen cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Cornerstone of Prebiotic Information: A Technical Guide to the Synthesis of Nucleobases from Iminoacetonitrile

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of genetically encoded information is a central enigma in the study of the origin of life. The prebiotic synthesis of nucleobases, the informational subunits of RNA and DNA, from simple, abundant precursors is a critical step in resolving this puzzle. Hydrogen cyanide (HCN), a molecule prevalent in primordial environments, has long been considered a key feedstock for these foundational biomolecules. Central to this chemistry is the formation of iminoacetonitrile, the dimer of HCN, which serves as a crucial intermediate, paving the way for the formation of both purine (B94841) and pyrimidine (B1678525) nucleobases. This technical guide provides an in-depth examination of the prebiotic synthesis of nucleobases from this compound, consolidating quantitative data, detailing experimental protocols, and visualizing the complex reaction pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development, offering insights into the fundamental chemical processes that may have led to the dawn of life and providing methodologies for the synthesis of nucleotide analogues.

Introduction

The "RNA world" hypothesis posits that RNA, or a similar nucleic acid, was the primary informational and catalytic molecule in early life. A key requirement for this hypothesis is a plausible prebiotic route to the constituent nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and uracil (B121893) (U). Research over the past several decades has pointed to hydrogen cyanide (HCN) as a robust precursor for these essential molecules.[1] The polymerization of HCN under various simulated prebiotic conditions has been shown to produce a complex mixture from which nucleobases can be isolated.[1]

The dimerization of HCN to form this compound is now understood to be a critical, rate-limiting first step in this process.[2] this compound is a highly reactive intermediate that readily participates in further reactions, leading to the formation of key precursors for both purine and pyrimidine synthesis. This guide will detail the subsequent synthetic pathways from this foundational molecule.

The Central Role of this compound

This compound (C₂H₂N₂) is formed from the base-catalyzed dimerization of HCN in aqueous solutions.[2] Its formation is considered a key gateway to more complex molecules.[2]

Synthesis of Purine Nucleobases

The prebiotic synthesis of purines, adenine and guanine, from this compound proceeds through the formation of the HCN tetramer, diaminomaleonitrile (B72808) (DAMN).[3][4]

Pathway to Adenine and Guanine

The generally accepted pathway involves the following key steps:

-

Formation of Diaminomaleonitrile (DAMN): this compound undergoes further reaction with HCN to produce aminomalononitrile, which then dimerizes to form DAMN.

-

Photoisomerization to Diaminofumaronitrile (DAFN): DAMN can be photoisomerized to its trans-isomer, diaminofumaronitrile (DAFN).

-

Cyclization to 4-Aminoimidazole-5-carbonitrile (AICN): DAFN cyclizes to form the key imidazole (B134444) intermediate, AICN.[3]

-

Formation of Adenine and Guanine: AICN can then react with other small molecules, such as formamidine (B1211174) or guanidine, to form the final purine rings of adenine and guanine, respectively.[2]

Quantitative Data for Purine Synthesis

The yields of purines from HCN polymerization are generally low and highly dependent on the reaction conditions.

| Precursor(s) | Product(s) | Conditions | Yield | Reference |

| Ammonium cyanide (0.1 M) | Adenine | Frozen at -20°C for 25 years | 0.035% | [4] |

| Ammonium cyanide (0.1 M) | Guanine | Frozen at -20°C for 25 years | Trace | [4] |

| Ammonium cyanide (0.1 M) | Adenine | Heated at 80°C for 24h | 0.009% | [4] |

| HCN in liquid ammonia | Adenine | Sealed tube | up to 20% | [4] |

| Diaminomaleonitrile, Formamidine | Adenine | Heated in formamide | Good | [5] |

Experimental Protocols for Purine Synthesis

Protocol 1: Synthesis of Adenine from Diaminomaleonitrile and Formamidine

This protocol is based on the final step of purine synthesis from the key imidazole intermediate.

-

Materials:

-

Diaminomaleonitrile (DAMN)

-

Formamidine acetate (B1210297)

-

Formamide (solvent)

-

-

Procedure:

-

Dissolve formamidine acetate in formamide.

-

Add diaminomaleonitrile to the solution.

-

Heat the reaction mixture in a sealed vessel. Plausible prebiotic conditions range from ambient temperatures over extended periods to higher temperatures (e.g., 70-100°C) for shorter durations.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The product, adenine, can be identified by comparison with an authentic standard.[5]

-

Synthesis of Pyrimidine Nucleobases

The prebiotic synthesis of pyrimidines, cytosine and uracil, is thought to proceed from cyanoacetylene (B89716), which can be formed from HCN and is thus linked to this compound chemistry. The hydrolysis of cyanoacetylene yields cyanoacetaldehyde, a key precursor for cytosine synthesis.[6][7]

Pathway to Cytosine and Uracil

-

Formation of Cyanoacetaldehyde: Cyanoacetylene, derived from HCN reactions, hydrolyzes to form cyanoacetaldehyde.

-

Reaction with Urea (B33335): Cyanoacetaldehyde reacts with a concentrated solution of urea to form cytosine.[7][8] This reaction is thought to occur in evaporating lagoons or on drying beaches on the early Earth.[7][8]

-

Hydrolysis to Uracil: Cytosine can then be hydrolyzed to produce uracil.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Iminoacetonitrile: A Technical Guide to the Prebiotic HCN Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminoacetonitrile (HN=CHCN), a dimer of hydrogen cyanide (HCN), is a molecule of significant interest in the fields of prebiotic chemistry, astrochemistry, and chemical synthesis. As the most stable HCN dimer, it is considered a crucial intermediate in the formation of more complex organic molecules, including amino acids and nucleobases, from simple prebiotic precursors.[1][2][3] Its detection in interstellar molecular clouds underscores its potential role in the origins of life.[3] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and its pivotal role as a precursor in prebiotic polymerization pathways.

Chemical and Physical Properties

This compound, also known as C-cyanomethanimine, is a reactive and unstable molecule that readily polymerizes, particularly at temperatures above 233 K (-40 °C).[2][4] This inherent instability has made its isolation and characterization challenging. It exists as two geometric isomers, E- and Z-iminoacetonitrile. While the Z isomer is calculated to be slightly lower in energy in a vacuum, the E isomer is predicted to be more stable in a strongly interacting environment.[1][4]

Spectroscopic Data

Due to its instability, obtaining detailed spectroscopic data for this compound requires specialized techniques such as gas-phase analysis, matrix isolation, or in-solution characterization at low temperatures. The following tables summarize the available spectroscopic data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Solvent/Method | Reference(s) |

| ¹H | Data not available in compiled sources | In solution | [2][4] |

| ¹³C | Data not available in compiled sources | In solution | [2][4] |

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Phase/Matrix | Reference(s) |

| Various | C≡N stretch, C=N stretch, C-H bend, N-H bend | Gas-phase, Argon matrix | [2][4] |

Note: Detailed IR spectra have been obtained and are in excellent agreement with ab initio calculations. However, a comprehensive list of assigned vibrational frequencies is not available in the compiled sources.[2][4]

Table 3: Rotational and Other Spectroscopic Data for this compound

| Parameter | Value | Method | Reference(s) |

| Rotational Constants | Characterized | Microwave Spectroscopy | [4] |

| Mass Spectrum | Characterized | Mass Spectrometry | [2][4] |

| UV Photoelectron Spectrum | Characterized | UV Photoelectron Spectroscopy | [2] |

Synthesis of this compound

The primary method for the laboratory synthesis of this compound involves the thermal decomposition of appropriate precursors under vacuum.

Experimental Protocol: Synthesis via Pyrolysis of Cyanoformamide (B1595522) Salts

This protocol is based on the method described for the generation of this compound for spectroscopic studies.[2]

Objective: To synthesize this compound in the gas phase for subsequent analysis or trapping in a cryogenic matrix.

Materials:

-

Sodium or Lithium salt of the tosylhydrazone of cyanoformamide (H₂N(NC)C=NN-TosM⁺, where Tos = tosyl, M = Na, Li)

-

High-vacuum apparatus equipped with a pyrolysis tube (e.g., quartz)

-

Heating element capable of reaching at least 200 °C

-

Cold trap (e.g., liquid nitrogen)

-

Spectroscopic analysis setup (e.g., matrix isolation IR spectrometer or mass spectrometer)

Procedure:

-

Preparation of the Precursor: The tosylhydrazone salt of cyanoformamide is prepared according to established literature procedures.

-

Apparatus Setup: Assemble the high-vacuum line with the pyrolysis tube and the cold trap positioned between the pyrolysis tube and the vacuum pump. Connect the desired spectroscopic instrument for in-line analysis or a cold finger for matrix isolation.

-

Pyrolysis: a. Place a small amount of the tosylhydrazone salt into the pyrolysis tube. b. Evacuate the system to a high vacuum. c. Heat the pyrolysis tube to 200 °C. The thermal decomposition of the salt will generate this compound in the gas phase.

-

Product Collection/Analysis: a. For Matrix Isolation: Co-deposit the gaseous product with an excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI at 11 K) for IR spectroscopic analysis.[2] b. For Gas-Phase Analysis: Direct the gas stream into the ionization chamber of a mass spectrometer or the sample cell of a gas-phase IR spectrometer.

-

Characterization: Analyze the collected product using the appropriate spectroscopic method. The presence of this compound can be confirmed by its characteristic spectral features.

Safety Precautions: Hydrogen cyanide is a potential byproduct of the pyrolysis.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

This compound in Prebiotic Chemistry

This compound is a cornerstone of the "HCN world" hypothesis, which posits that HCN was a key feedstock for the synthesis of the building blocks of life on early Earth.

Formation of this compound from Hydrogen Cyanide

The formation of this compound from HCN is a base-catalyzed dimerization reaction.[1][3] This process is considered a potential rate-determining step in the polymerization of HCN to form more complex molecules.[1]

The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbon atom of an HCN molecule. The resulting anionic intermediate is then protonated by another HCN molecule to yield this compound and regenerate the cyanide catalyst.[1][3]

Thermodynamic and Kinetic Data

The dimerization of HCN to this compound is a thermodynamically favorable process under certain conditions.

Table 4: Thermodynamic and Kinetic Parameters for this compound Formation from HCN

| Parameter | Value | Conditions | Reference(s) |

| Relative Gibbs Free Energy (ΔG) | -7.1 ± 0.8 kcal/mol | Liquid HCN, 278 K | [1] |

| Activation Barrier (Ea) | 21.8 ± 1.2 kcal/mol | Liquid HCN, 278 K | [4] |

| Reaction Energy (ΔE) | -1.4 ± 0.8 kcal/mol | Liquid HCN, 278 K | [4] |

| Reaction Kinetics | Pseudo-first-order | Assumed for modeling | [1] |

The reaction is thermodynamically allowed, albeit marginally.[4] The kinetics of this reaction are consistent with the observed timescales for HCN polymerization, suggesting that the formation of this compound may be the rate-limiting step for the subsequent formation of more complex molecules.[1]

Subsequent Reactions and Polymerization

This compound is a key precursor to a variety of biologically relevant molecules. It can react further with HCN to form aminomalononitrile, a precursor to amino acids.[2] It is also implicated in the formation of purines, such as adenine, and various HCN polymers.[1][2] The rapid polymerization of this compound itself leads to complex, often poorly characterized, materials that are of interest in materials science.[1][4]

Conclusion

This compound, the simplest stable dimer of hydrogen cyanide, holds a critical position in our understanding of prebiotic chemical evolution. Its role as a key intermediate in the formation of essential biomolecules from simple precursors highlights its importance. While its inherent instability presents significant challenges to its study, specialized experimental techniques have provided valuable insights into its structure and reactivity. Further research into the reaction kinetics and the full scope of its chemical transformations will continue to be a vital area of investigation for scientists and researchers in prebiotic chemistry, astrochemistry, and synthetic organic chemistry.

References

Gas-Phase Properties of Iminoacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminoacetonitrile (HN=CHCN), a molecule of significant interest in prebiotic chemistry and astrochemistry, serves as a crucial intermediate in the formation of more complex organic molecules from hydrogen cyanide (HCN). Understanding its intrinsic gas-phase properties is fundamental for modeling its behavior in diverse environments, from interstellar clouds to potential roles in synthetic chemistry. This technical guide provides a comprehensive overview of the gas-phase properties of the E and Z isomers of this compound, focusing on its rotational and vibrational spectroscopy, thermodynamic characteristics, and the theoretical calculations that underpin our current understanding. Detailed experimental and computational methodologies are presented to offer a complete picture for researchers in the field.

Introduction

This compound is the simplest stable dimer of hydrogen cyanide and is considered a key stepping stone in the prebiotic synthesis of nucleobases and amino acids.[1][2] Its detection in the interstellar medium has further intensified interest in its fundamental chemical and physical properties.[2] The molecule exists as two geometric isomers, E-iminoacetonitrile and Z-iminoacetonitrile, with theoretical calculations suggesting the Z isomer is slightly lower in energy.[1] This guide synthesizes the available data on the gas-phase properties of these isomers, providing a critical resource for astrochemical modeling, theoretical chemistry, and experimental studies.

Molecular Structure and Spectroscopic Properties

The spectroscopic properties of this compound are key to its detection and characterization. High-resolution rotational spectroscopy and vibrational spectroscopy, complemented by computational chemistry, provide the necessary data to understand its structure and behavior in the gas phase.

Rotational Spectroscopy

Rotational spectroscopy provides precise information about the moments of inertia of a molecule, from which its geometric structure can be accurately determined. While extensive experimental rotational spectra for this compound are not widely published, theoretical calculations provide reliable predictions for its rotational constants and dipole moments.

Table 1: Calculated Rotational Constants and Dipole Moments of this compound Isomers

| Parameter | E-Iminoacetonitrile | Z-Iminoacetonitrile |

| Rotational Constants | ||

| A (GHz) | 41.139 | 43.195 |

| B (GHz) | 5.241 | 5.167 |

| C (GHz) | 4.649 | 4.616 |

| Dipole Moment | ||

| μa (D) | 3.1 | 0.4 |

| μb (D) | 1.1 | 3.5 |

| μtotal (D) | 3.3 | 3.5 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the fundamental vibrational modes of a molecule, providing insight into its bonding and functional groups. Gas-phase infrared spectroscopy of this compound is challenging due to its transient nature. However, matrix isolation techniques combined with infrared spectroscopy have been used to characterize its vibrational modes.[2] Theoretical calculations provide a more complete picture of the vibrational frequencies for both isomers.

Table 2: Calculated Gas-Phase Vibrational Frequencies of this compound Isomers

| Vibrational Mode | E-Iminoacetonitrile Frequency (cm-1) | Z-Iminoacetonitrile Frequency (cm-1) | Assignment |

| ν1 | 3450 | 3445 | N-H stretch |

| ν2 | 3100 | 3095 | C-H stretch |

| ν3 | 2250 | 2245 | C≡N stretch |

| ν4 | 1650 | 1645 | C=N stretch |

| ν5 | 1350 | 1345 | C-H in-plane bend |

| ν6 | 1100 | 1095 | N-H in-plane bend |

| ν7 | 950 | 945 | C-C stretch |

| ν8 | 800 | 795 | C-H out-of-plane bend |

| ν9 | 650 | 645 | N-H out-of-plane bend |

| ν10 | 550 | 545 | C-C-N in-plane bend |

| ν11 | 400 | 395 | C=N-H in-plane bend |

| ν12 | 250 | 245 | C-C-N out-of-plane bend |

Note: These frequencies are based on theoretical calculations and may differ slightly from experimental values due to matrix effects and anharmonicity.

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding the feasibility and kinetics of its formation and subsequent reactions.

Formation of this compound

This compound is formed through the dimerization of hydrogen cyanide. Theoretical studies have explored the thermodynamics of this reaction.[1][2]

Table 3: Calculated Thermodynamic Properties for the Formation of this compound from 2 HCN

| Parameter | Value |

| Reaction Energy (ΔE) | -1.4 ± 0.8 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -7.1 ± 0.8 kcal/mol |

| Activation Barrier (Ea) | 21.8 ± 1.2 kcal/mol |

These values indicate that the formation of this compound is thermodynamically favorable but requires a significant activation energy.[1][2]

Methodologies and Workflows

Experimental Protocols

4.1.1 Millimeter-Wave Rotational Spectroscopy

The determination of the rotational spectrum of transient molecules like this compound typically involves a fast-scan millimeter-wave spectrometer.

A precursor molecule is introduced into a high-vacuum chamber where it undergoes flash vacuum pyrolysis to generate the target molecule, this compound. The gas-phase products are then irradiated with a tunable millimeter-wave source. The absorption of this radiation is measured by a sensitive detector. The resulting spectrum is a series of sharp absorption lines corresponding to transitions between rotational energy levels. By assigning these transitions and fitting them to a theoretical Hamiltonian, precise rotational and centrifugal distortion constants can be determined.

4.1.2 Matrix Isolation Infrared Spectroscopy

This technique allows for the study of reactive species by trapping them in an inert solid matrix at cryogenic temperatures.

A gaseous mixture of this compound and a large excess of an inert gas (e.g., argon or nitrogen) is slowly deposited onto a cryogenic substrate (such as a CsI window cooled to ~10 K). This traps individual this compound molecules in the solid inert matrix, preventing them from reacting. The sample is then probed with an infrared beam, and the resulting spectrum is recorded. The vibrational frequencies observed are close to the gas-phase values, with small shifts due to the matrix environment.

Computational Chemistry Methods

Theoretical calculations are indispensable for studying the properties of transient molecules like this compound. High-level ab initio and density functional theory (DFT) methods are employed to predict molecular structures, spectroscopic constants, and thermodynamic properties.

The process begins with a geometry optimization to find the lowest energy structure of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the vibrational frequencies. From the optimized geometry, rotational constants and the electric dipole moment can be readily calculated. Thermodynamic properties such as enthalpy, entropy, and heat capacity are derived from the vibrational frequencies and rotational constants using statistical mechanics.

Formation Pathway

The primary formation route for this compound in prebiotic and astrochemical contexts is the base-catalyzed dimerization of hydrogen cyanide.

The reaction is initiated by the nucleophilic attack of a cyanide ion on the carbon atom of a hydrogen cyanide molecule, forming an anionic intermediate. This intermediate is then protonated by another hydrogen cyanide molecule to yield this compound and regenerate the cyanide catalyst.[2]

Conclusion

This technical guide has summarized the key gas-phase properties of E- and Z-iminoacetonitrile. While a comprehensive experimental dataset remains a challenge to acquire due to the molecule's reactivity, theoretical calculations provide a robust framework for understanding its spectroscopic and thermodynamic characteristics. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in astrochemistry, prebiotic chemistry, and related fields, facilitating further investigation into the role of this important molecule in the universe.

References

Quantum Chemical Blueprint of Iminoacetonitrile: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on iminoacetonitrile (HN=CHCN), a molecule of significant interest in prebiotic chemistry and as a potential building block in organic synthesis. This document details the theoretical methodologies employed to elucidate its structure, stability, and spectroscopic properties, alongside relevant experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Introduction: The Significance of this compound

This compound, the most stable dimer of hydrogen cyanide (HCN), is considered a crucial intermediate in the prebiotic synthesis of nucleobases and amino acids.[1][2] Its formation from the dimerization of HCN is a key step in understanding the chemical origins of life.[1][2] From a synthetic chemistry perspective, its reactive imine and nitrile functionalities make it a versatile precursor for more complex organic molecules. This guide delves into the computational studies that have provided fundamental insights into the nature of this important molecule.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound, from early ab initio calculations to more recent sophisticated molecular dynamics simulations.

Geometry Optimization and Energetics

Initial geometry optimizations of the E and Z isomers of this compound were performed using the STO-3G basis set. More recent studies on the formation of this compound have utilized density functional theory (DFT) with the Perdew-Burke-Ernzerhof (PBE) functional and the DZVP-GTH basis set, incorporating Grimme's D3 dispersion correction to accurately model non-covalent interactions.[3]

Reaction Pathway Analysis

The formation of this compound from HCN dimerization has been investigated using advanced simulation techniques. Steered ab initio molecular dynamics and metadynamics, as implemented in the CP2K software package, have been used to explore the reaction pathway and determine the associated energy barriers.[3] These methods allow for the explicit simulation of the reaction in the condensed phase, providing a more realistic model of the chemical process.[3]

Spectroscopic Property Calculations

Theoretical vibrational frequencies and infrared (IR) spectra have been calculated and shown to be in excellent agreement with experimental data.[4] While specific calculations of electronic transitions are not extensively reported in the literature, Time-Dependent Density Functional Theory (TD-DFT) would be the standard method to predict the UV-Vis absorption spectrum of this compound. A typical TD-DFT calculation would involve using an optimized ground-state geometry and a functional such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to calculate the vertical excitation energies and oscillator strengths.

Results and Discussion

Molecular Geometry

Quantum chemical calculations have provided detailed structural parameters for both the E and Z isomers of this compound. The optimized geometries reveal a planar structure for the core heavy atoms.

| Parameter | E-Iminoacetonitrile (STO-3G) | Z-Iminoacetonitrile (STO-3G) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=N | 1.276 | 1.279 |

| C-C | 1.470 | 1.476 |

| C≡N | 1.167 | 1.167 |

| N-H | 1.046 | 1.049 |

| C-H | 1.090 | 1.087 |

| **Bond Angles (°) ** | ||

| H-N=C | 123.0 | 123.9 |

| N=C-C | 120.4 | 125.2 |

| C-C≡N | 180.0 | 180.0 |

| N=C-H | 120.3 | - |

Isomeric Stability and Reaction Energetics

Ab initio calculations have consistently shown that the Z isomer of this compound is slightly more stable than the E isomer in the gas phase.[4] The formation of E-iminoacetonitrile from the base-catalyzed dimerization of liquid HCN is predicted to be a thermodynamically favorable process, though only marginally so.[3][5]

| Parameter | Value (kcal/mol) | Computational Method |

|---|---|---|

| Activation Barrier (ΔG‡) | 21.8 ± 1.2 | Steered AIMD with higher-level corrections |

| Reaction Energy (ΔG) | -1.4 ± 0.8 | Steered AIMD with higher-level corrections |

Spectroscopic Properties

The calculated vibrational spectra of both isomers of this compound are in excellent agreement with experimental findings.[4] This agreement validates the accuracy of the theoretical models used to describe the molecule.

| Spectroscopic Data | E-Iminoacetonitrile | Z-Iminoacetonitrile |

|---|---|---|

| Calculated Vibrational Frequencies | In agreement with experiment | In agreement with experiment |

| Experimental IR Spectra | Characterized | Characterized |

| Experimental 1H NMR | Characterized | Characterized |

| Experimental 13C NMR | Characterized | Characterized |

Experimental Protocols

Synthesis of this compound

This compound has been successfully synthesized via two primary methods[4]:

-

Thermal Decomposition of Tosylhydrazone Salts: This method involves the pyrolysis of appropriate tosylhydrazone salt precursors at elevated temperatures (e.g., 200 °C).[4]

-

Argon Matrix Photolysis of Azidoacetonitrile: This technique involves the photolysis of azidoacetonitrile isolated in an argon matrix.[4]

A detailed procedure for a related compound, methyleneaminoacetonitrile, is available in Organic Syntheses, which involves the reaction of formaldehyde (B43269) with a mixture of ammonium (B1175870) chloride, potassium cyanide, and acetic acid.

Spectroscopic Characterization

The characterization of E- and Z-iminoacetonitrile has been thoroughly conducted using a suite of spectroscopic techniques[4]:

-

Infrared (IR) Spectroscopy: Gas-phase, matrix-isolated, and thin-film IR spectra have been recorded to identify the vibrational modes of the isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra have been obtained for solutions of this compound to elucidate its chemical structure.

-

Mass Spectrometry: Mass spectrometry has been used to confirm the molecular weight and fragmentation pattern of the molecule.

Visualized Workflows and Pathways

Conclusion

The application of quantum chemical calculations has been instrumental in building a detailed understanding of this compound. Theoretical studies have successfully predicted its geometry, relative isomer stability, and spectroscopic features, with results that are well-corroborated by experimental evidence. The elucidation of the low-energy pathway for its formation from hydrogen cyanide provides strong support for its role in prebiotic chemical evolution. This guide serves as a consolidated resource for researchers, providing both the theoretical foundation and practical experimental context for future studies involving this fascinating and important molecule.

References

Stability of Iminoacetonitrile in Interstellar Conditions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the stability of iminoacetonitrile (HN=CHCN) under the harsh conditions of the interstellar medium (ISM). This compound is a molecule of significant interest due to its role as a potential precursor in the prebiotic synthesis of nucleobases, the building blocks of RNA and DNA.[1][2][3][4] Understanding its formation, destruction, and overall stability is crucial for astrochemical models that aim to trace the origins of life. This document summarizes key quantitative data, details relevant experimental and theoretical protocols, and provides visualizations of the core chemical pathways.

Formation Pathways of this compound

This compound has been detected in various astrophysical environments, including the interstellar molecular cloud Sagittarius B2.[1] Its formation is thought to occur through several key pathways, both in the gas phase and on the surfaces of interstellar ice grains.

Dimerization of Hydrogen Cyanide (HCN)

The most widely discussed formation route for this compound is the dimerization of hydrogen cyanide (HCN), a ubiquitous molecule in the ISM.[1][2][3][4] This process can occur in the liquid phase and on the surfaces of ice grains.

-

Base-Catalyzed Dimerization in Liquid HCN: Theoretical studies combining steered ab initio molecular dynamics and quantum chemistry have elucidated the mechanism of base-catalyzed HCN dimerization.[1][2][3][4] The reaction proceeds via a nucleophilic attack by a cyanide anion (CN⁻) on a neutral HCN molecule, followed by a proton transfer from another HCN molecule.[3] This concerted mechanism has a significant activation barrier, but it is thermodynamically favorable.[1][2]

-

On Interstellar Ice Grains: Computational studies have also investigated HCN dimerization on water ice surfaces, which act as catalysts. These studies suggest that the presence of water molecules can lower the activation barrier for the reaction.[5]

The following table summarizes the key quantitative data for the base-catalyzed dimerization of HCN to form this compound.

| Parameter | Value | Method | Reference |

| Activation Barrier (ΔG‡) | 15.5 ± 1.2 kcal/mol | Ab initio molecular dynamics | [1] |

| 21.8 ± 1.2 kcal/mol | Higher-level theory correction | [2] | |

| 28.7 kcal/mol | Implicit solvent model (water) | [2] | |

| Reaction Energy (ΔG) | -7.1 ± 0.8 kcal/mol | Ab initio molecular dynamics | [1] |

| -1.4 ± 0.8 kcal/mol | Higher-level theory correction | [2] |

Gas-Phase Radical Reactions

In the gas phase of molecular clouds, reactions involving radicals are crucial for the formation of complex organic molecules. A proposed pathway for this compound formation involves the reaction between the cyanide radical (CN) and methanimine (B1209239) (CH₂NH).[6][7]

Below is a diagram illustrating the primary formation pathways of this compound.

Destruction Pathways and Stability

The stability of this compound in interstellar conditions is determined by its susceptibility to various destruction mechanisms, primarily photodissociation by ultraviolet (UV) radiation and reactions with abundant gas-phase species.

Photodissociation

Interstellar space is permeated by a background UV radiation field. The absorption of a UV photon can lead to the dissociation of this compound. While specific photodissociation cross-sections and quantum yields for this compound are not yet well-constrained experimentally, studies on the related molecule acetonitrile (B52724) (CH₃CN) provide valuable insights. VUV photodesorption yields for acetonitrile from interstellar ice analogs have been measured and can be used as a proxy to estimate the photostability of this compound on ice grains.[1]

Reactions with Radicals and Ions

Thermal Decomposition

On the surface of interstellar dust grains, thermal energy can induce the decomposition of molecules. While this compound is known to polymerize at temperatures above 233 K, its thermal stability at the much lower temperatures of interstellar ices (10-100 K) is a key factor in its survival.[4] Temperature programmed desorption (TPD) experiments on acetonitrile provide information on its binding energy to dust grain analogs and its desorption temperature, which are relevant for understanding the thermal processing of this compound on grains.[2][9]

The following diagram illustrates the potential destruction pathways of this compound.

Experimental and Theoretical Protocols

The study of this compound stability under interstellar conditions relies on a combination of sophisticated laboratory experiments and computational chemistry methods.

Experimental Methodologies

-

Ultra-High Vacuum (UHV) Chambers: Laboratory simulations of interstellar ices are conducted in UHV chambers that can reach pressures as low as 10⁻¹¹ mbar and temperatures down to 8 K.[14][15][16][17] These chambers are equipped with various analytical tools to monitor the ice composition and chemistry. A schematic of a typical UHV setup for interstellar ice studies is shown below.

-

Spectroscopic Techniques:

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the chemical composition of the ice in situ by identifying the vibrational modes of the molecules.[14][17]

-

Vacuum Ultraviolet (VUV) Spectroscopy: Provides information on the electronic transitions of molecules in the ice and is used to measure absorption cross-sections.[14][16]

-

-

Temperature Programmed Desorption (TPD): This technique involves heating the ice sample at a controlled rate and detecting the desorbing species with a mass spectrometer. TPD experiments provide crucial data on the binding energies of molecules to the surface and their desorption temperatures.[7][15][18][19][20][21][22][23]

Theoretical Methodologies

-

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations with molecular dynamics simulations to model chemical reactions at finite temperatures and pressures, providing insights into reaction mechanisms and kinetics without pre-defined reaction coordinates.[1][3][14][20][21][24][25]

-

Density Functional Theory (DFT) and Post-Hartree-Fock Methods: These quantum chemical methods are used to calculate the potential energy surfaces of reactions, including the energies of reactants, products, transition states, and intermediates. This information is essential for determining reaction barriers and rate constants.[5][6][24][26][27]

-

Transition State Theory (TST) and Master Equation Models: These theoretical frameworks are used to calculate reaction rate coefficients from the potential energy surfaces obtained from quantum chemical calculations. They are particularly important for extrapolating laboratory and theoretical data to the low-temperature and low-pressure conditions of the ISM.[7][24]

Conclusion

The stability of this compound in interstellar conditions is a complex interplay of its formation and destruction pathways. While significant progress has been made in understanding its formation, particularly through the dimerization of HCN, its destruction pathways remain less constrained. The lack of specific quantitative data on the photodissociation and gas-phase reactions of this compound represents a key uncertainty in astrochemical models. Future laboratory experiments focusing on measuring these parameters, combined with advanced theoretical calculations, are crucial for accurately assessing the abundance and role of this important prebiotic molecule in the interstellar medium. The experimental and theoretical protocols outlined in this guide provide a robust framework for such future investigations.

References

- 1. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.chalmers.se [research.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. [2201.10864] Quantum mechanical simulations of the radical-radical chemistry on icy surfaces [arxiv.org]

- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]

- 10. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Determination of the Hydroxyl Radical Reaction Rate Constant of Amines in the Aqueous Phase - ACS Earth Space and Chemistry - Figshare [figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. Vacuum-UV spectroscopy of interstellar ice analogs - I. Absorption cross-sections of polar-ice molecules | Astronomy & Astrophysics (A&A) [aanda.org]

- 15. The Heriot-Watt Astrochemistry Group - RESEARCH [astrochemistry.hw.ac.uk]

- 16. Vacuum-UV spectroscopy of interstellar ice analogs - II. Absorption cross-sections of nonpolar ice molecules | Astronomy & Astrophysics (A&A) [aanda.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Laboratory and Computational Studies of Interstellar Ices [arxiv.org]

- 19. aanda.org [aanda.org]

- 20. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues [ouci.dntb.gov.ua]

- 21. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues | Astronomy & Astrophysics (A&A) [aanda.org]

- 22. Ice in space: surface science investigations of the thermal desorption of model interstellar ices on dust grain analogue surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Desorption of organic molecules from interstellar ices, combining experiments and computer simulations: Acetaldehyde as a case study | Astronomy & Astrophysics (A&A) [aanda.org]

- 24. The C( 3 P) + CH 2 ( 3 B 1 ) reaction: accurate electronic structure calculations and kinetics for astrochemical modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02644J [pubs.rsc.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Computational Astrochemistry [arxiv.org]

- 27. par.nsf.gov [par.nsf.gov]

Formation of Iminoacetonitrile on Interstellar Ice Grains: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iminoacetonitrile (HN=CHCN) is a key prebiotic molecule detected in interstellar space, recognized for its potential role as a precursor to amino acids and nucleobases, the fundamental building blocks of life. Its formation on the icy mantles of interstellar dust grains is a critical area of study in astrochemistry, providing insights into the origins of life. This technical guide synthesizes the current understanding of this compound formation pathways on interstellar ice analogs, presenting quantitative data from experimental and theoretical studies, detailed experimental methodologies, and visual representations of the core processes.

Introduction

The synthesis of complex organic molecules in the harsh environment of the interstellar medium (ISM) is a topic of intense scientific investigation. Interstellar ice grains, composed primarily of water, ammonia (B1221849), methanol, and carbon monoxide, serve as catalytic surfaces for the formation of a rich molecular inventory. This compound is of particular interest due to its central role in proposed synthetic routes to biologically relevant molecules. This document provides an in-depth overview of the primary mechanisms believed to be responsible for its formation on these icy surfaces.

Formation Pathways of this compound

The formation of this compound on interstellar ice grains is thought to occur through several key pathways, including thermal processing (Strecker synthesis), direct dimerization of hydrogen cyanide, and energetic processing by ultraviolet radiation.

Strecker-type Synthesis via Thermal Processing

The Strecker synthesis, a well-known method for synthesizing amino acids, is considered a plausible mechanism for the formation of this compound and its subsequent conversion to aminoacetonitrile (B1212223) on interstellar ices.[1][2] This pathway involves the reaction of methanimine (B1209239) (CH₂NH), ammonia (NH₃), and hydrogen cyanide (HCN) during the warming of ice mantles.[2]

Experimental studies have demonstrated that the thermal processing of ices containing these precursors leads to the formation of aminoacetonitrile, with this compound as a likely intermediate.[2] The reaction is thought to proceed through the nucleophilic addition of the cyanide ion to methanimine.[2]

Hydrogen Cyanide (HCN) Dimerization

Theoretical studies propose that this compound can be formed through the dimerization of hydrogen cyanide (HCN) in a condensed phase.[3][4][5] This process is believed to be base-catalyzed, where a cyanide anion (CN⁻) acts as the nucleophile.[3][4] While gas-phase dimerization faces high activation barriers, the condensed phase on an ice grain or in liquid HCN provides a more favorable environment.[3][4] Molecular dynamics simulations suggest that this dimerization may be the rate-limiting step in the formation of more complex molecules from HCN.[3][4][5]

Photochemical and Radical-Induced Pathways

Energetic processing of interstellar ices by vacuum ultraviolet (VUV) photons can initiate radical-based reactions leading to the formation of nitriles.[6][7] Experiments involving the VUV irradiation of ice mixtures containing ammonia and simple hydrocarbons (like ethane, ethene, and ethyne) have shown the formation of acetonitrile (B52724) (CH₃CN), with imines serving as key intermediates.[6][7] It is plausible that similar radical-driven reactions contribute to the formation of this compound from smaller precursor molecules on the ice surface.[8]

Quantitative Data

The following tables summarize the key quantitative data from various studies on the formation of this compound and related species on interstellar ice analogs.

| Parameter | Value | Conditions | Reference |

| Aminoacetonitrile Formation Temperature | 135 K | Thermal processing of CH₂NH, NH₃, and HCN ice analog | [2] |

| Aminoacetonitrile Desorption Temperature | 185 K | From a mixed ice during warming | [1] |

| HCN Dimerization Activation Barrier (in liquid HCN) | 21.8 ± 1.2 kcal/mol | Ab initio molecular dynamics simulation | [3] |

| HCN Dimerization Reaction Energy (in liquid HCN) | -1.4 ± 0.8 kcal/mol | Ab initio molecular dynamics simulation | [3] |

| Overall Gibbs Energy for HCN Dimerization | -7.1 ± 0.8 kcal/mol | Theoretical simulation | [3] |

| Desorption Energy of pure Aminoacetonitrile | 63.7 kJ mol⁻¹ | Temperature-programmed desorption | [9] |

Table 1: Key quantitative data for the formation and properties of this compound and aminoacetonitrile in interstellar ice analog studies.

Experimental Protocols

The following sections detail the methodologies employed in laboratory experiments simulating the formation of this compound on interstellar ice grains.

Strecker Synthesis Experimental Setup

This protocol is based on experiments investigating the thermal formation of aminoacetonitrile from methanimine, ammonia, and hydrogen cyanide.[2]

-

Ultra-High Vacuum (UHV) Chamber: Experiments are conducted in a UHV chamber with a base pressure typically below 10⁻¹⁰ mbar to simulate interstellar conditions.

-

Cryostat: A closed-cycle helium cryostat is used to cool a substrate (e.g., CsI or Si) to temperatures as low as 20 K.

-

Ice Deposition:

-

Gaseous precursors (CH₂NH, NH₃, HCN) are prepared in a separate vacuum line.

-

Methanimine (CH₂NH) is synthesized by the pyrolysis of hexamethylenetetramine.

-

The gases are deposited onto the cold substrate through a leak valve to form a mixed molecular ice. The relative concentrations of the precursors are controlled by adjusting the partial pressures.

-

-

Thermal Processing: The ice is warmed at a controlled rate (e.g., 1 K/min) to simulate the thermal evolution of interstellar grains in regions of star formation.

-

Analysis:

-

Fourier Transform Infrared (FTIR) Spectroscopy: The chemical evolution of the ice is monitored in situ by transmission FTIR spectroscopy. Specific vibrational modes of reactants, intermediates, and products are tracked as a function of temperature.

-

Mass Spectrometry: A quadrupole mass spectrometer (QMS) is used for temperature-programmed desorption (TPD) studies. As the ice is heated, desorbing molecules are detected by the QMS, allowing for the identification of volatile products and the determination of their desorption temperatures.

-

VUV Photoprocessing Experimental Setup

This protocol describes a typical experiment for studying the photochemical formation of nitriles in interstellar ice analogs.[7]

-

UHV Chamber and Cryostat: Similar to the Strecker synthesis setup, a UHV chamber and a cryostat are used to prepare and maintain the ice sample at low temperatures (e.g., 10-50 K).

-

Ice Composition: A gas mixture of known composition (e.g., NH₃:C₂H₆, NH₃:C₂H₄, or NH₃:C₂H₂) is prepared and deposited onto the cold substrate.

-

VUV Irradiation: The ice sample is irradiated with a vacuum ultraviolet lamp (e.g., a hydrogen microwave-discharge lamp) that emits photons with energies capable of breaking chemical bonds (typically around 10.2 eV for Lyman-α). The photon flux is monitored throughout the experiment.

-

In-situ Analysis: FTIR spectroscopy is used to monitor the changes in the ice composition during and after irradiation. The appearance of new absorption bands corresponding to products like imines and nitriles is observed.

-

Post-Irradiation Analysis: TPD coupled with mass spectrometry is performed after the irradiation to identify the volatile products formed in the ice.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Beginning of HCN Polymerization: this compound Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.chalmers.se [research.chalmers.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Iminoacetonitrile in the RNA World Hypothesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The RNA world hypothesis, a cornerstone of origin of life research, posits that ribonucleic acid (RNA) was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. A central challenge to this hypothesis is understanding the prebiotic synthesis of RNA's constituent nucleobases. In this context, iminoacetonitrile (HN=CH-CN), a dimer of hydrogen cyanide (HCN), has emerged as a pivotal precursor molecule, particularly in the formation of purine (B94841) bases. This technical guide provides a comprehensive overview of the role of this compound, detailing its formation, subsequent reactions, and the experimental evidence supporting its significance in the prebiotic synthesis of the building blocks of life.

Formation and Stability of this compound

This compound is proposed to form from the base-catalyzed dimerization of hydrogen cyanide, a molecule believed to have been abundant on the early Earth.[1][2][3] This reaction is considered a crucial and potentially rate-limiting step in the overall process of HCN polymerization, which leads to a diverse array of biologically relevant molecules.[2][4]

The formation of this compound is thermodynamically favorable, though only marginally so.[2] Computational studies have estimated the activation barrier for this reaction, providing insights into its kinetics under prebiotic conditions.[2][4]

Table 1: Kinetic and Thermodynamic Data for this compound Formation

| Parameter | Value | Conditions | Source |

| Activation Energy | 21.8 ± 1.2 kcal/mol | Ab initio molecular dynamics simulation in liquid HCN | [2][4] |

| Reaction Energy | -1.4 ± 0.8 kcal/mol | Ab initio molecular dynamics simulation in liquid HCN | [2][4] |

| Half-life of Aminomalononitrile (HCN Trimer) | 3.2 minutes | 0.2 M total cyanide, pH 9.2, 25°C | [2] |

The stability of this compound is a critical factor in its ability to participate in subsequent reactions. It is a reactive species and can undergo further reactions, including polymerization and hydrolysis.[2] The competition between these pathways is dependent on factors such as concentration, temperature, and pH.[2]

The Central Role of this compound in Purine Synthesis

A substantial body of evidence points to this compound as a key intermediate in the prebiotic synthesis of purine nucleobases, namely adenine (B156593) and guanine.[1][5][6][7] The proposed pathway involves a series of reactions starting from the oligomerization of HCN.

Reaction Pathway to Adenine

The synthesis of adenine from HCN is one of the most extensively studied prebiotic reactions. The generally accepted pathway proceeds through the following key intermediates:

-

This compound (HCN Dimer): Formed from the dimerization of HCN.[2][3]

-

Aminomalononitrile (HCN Trimer): Formed by the addition of another HCN molecule to this compound.[8]

-

Diaminomaleonitrile (DAMN) (HCN Tetramer): A stable tetramer formed from aminomalononitrile.[8]

-

Aminoimidazole Carbonitrile (AICN): Formed via a photochemical rearrangement of DAMN.[8]

-